6-(2-Aminopropyl)tetralin
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Overview
Description
6-(2-Aminopropyl)tetralin is a compound belonging to the amphetamine class. It is known for its role as a selective serotonin releasing agent, which means it can influence the levels of serotonin in the brain . This compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine .
Preparation Methods
Chemical Reactions Analysis
6-(2-Aminopropyl)tetralin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful in creating derivatives of the compound.
Common reagents and conditions used in these reactions include catalysts for hydrogenation, oxidizing agents for oxidation reactions, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of selective serotonin releasing agents.
Biology: Research has focused on its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: The compound’s influence on serotonin levels has implications for the treatment of conditions like depression and anxiety.
Industry: It may be used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-(2-Aminopropyl)tetralin involves its role as a selective serotonin releasing agent. It inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This action is mediated through its interaction with specific transporters and receptors in the brain, influencing various molecular pathways .
Comparison with Similar Compounds
6-(2-Aminopropyl)tetralin can be compared with other compounds in the amphetamine class, such as:
2-Aminotetralin: Another compound with similar structural features but different pharmacological properties.
5-APDI: A compound with distinct effects on neurotransmitter systems.
Naphthylaminopropane: Shares some structural similarities but has unique pharmacological actions.
The uniqueness of this compound lies in its selective serotonin releasing properties, which distinguish it from other compounds in the same class .
Properties
CAS No. |
3160-20-1 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h6-7,9-10H,2-5,8,14H2,1H3 |
InChI Key |
UTVKUFYOPJCDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(CCCC2)C=C1)N |
Origin of Product |
United States |
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